methyl 2-hydroxybenzimidate
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Overview
Description
methyl 2-hydroxybenzimidate is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxybenzimidate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexa-2,4-dien-1-one derivative with an amino(methoxy)methylidene reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-hydroxybenzimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce various alcohols or amines.
Scientific Research Applications
methyl 2-hydroxybenzimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-hydroxybenzimidate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(Hydroxyamino)-phenyl-methylidene]-3-methoxy-cyclohexa-2,4-dien-1-one
- 6-[(6-Aminopyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
methyl 2-hydroxybenzimidate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
26384-76-9 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl 2-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3 |
InChI Key |
KIJFLYTWJQUSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=CC=C1O |
Origin of Product |
United States |
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